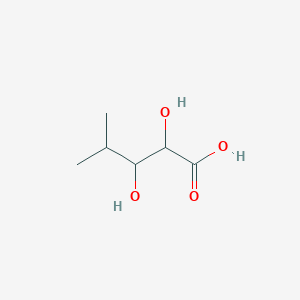
2,3-Dihydroxy-4-methylpentanoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydroxy-4-methylpentanoic acid is a naturally occurring dicarboxylic acid found in various organisms, including plants, mammals, and bacteria
准备方法
The synthesis of 2,3-dihydroxy-4-methylpentanoic acid involves a multi-step process:
Oxidation of 4-methyl-2-pentanone to 4-methyl-2-pentanol: This step uses sodium borohydride as a reducing agent and acetic acid as a solvent.
Oxidation of 4-methyl-2-pentanol to 4-methyl-2-pentanone-1,4-diol: This step employs sodium hypochlorite and sodium hydroxide as oxidizing agents.
Oxidation of 4-methyl-2-pentanone-1,4-diol to 2,3-dihydroxy-4-methylpentanoic acid: This final step uses sodium nitrite, sulfuric acid, and sodium nitrate as oxidizing agents.
化学反应分析
2,3-Dihydroxy-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different alcohols or other reduced forms.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include sodium borohydride, sodium hypochlorite, and sulfuric acid. The major products formed from these reactions vary based on the specific reaction conditions and reagents used.
科学研究应用
Biochemistry: It serves as a key intermediate in the synthesis of other compounds, such as amino acids and peptides.
Medicine: The compound has been investigated for its potential use as a drug to treat diseases like cancer and diabetes.
作用机制
The exact mechanism of action of 2,3-dihydroxy-4-methylpentanoic acid is not fully understood. it is believed to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates and lipids. Additionally, the compound appears to have antioxidant properties, which may be beneficial in treating certain diseases.
相似化合物的比较
2,3-Dihydroxy-4-methylpentanoic acid can be compared to other similar compounds, such as:
2-Hydroxy-4-methylpentanoic acid: This compound shares a similar structure but differs in the position and number of hydroxyl groups.
2,3-Dihydroxy-3-methylpentanoic acid: Another similar compound with slight variations in the molecular structure.
属性
分子式 |
C6H12O4 |
|---|---|
分子量 |
148.16 g/mol |
IUPAC 名称 |
2,3-dihydroxy-4-methylpentanoic acid |
InChI |
InChI=1S/C6H12O4/c1-3(2)4(7)5(8)6(9)10/h3-5,7-8H,1-2H3,(H,9,10) |
InChI 键 |
IWXFIKFCUPXJLW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(C(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


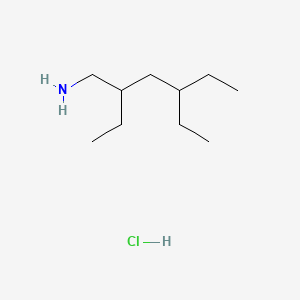
![[(1,3-Dioxaindan-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B15312735.png)
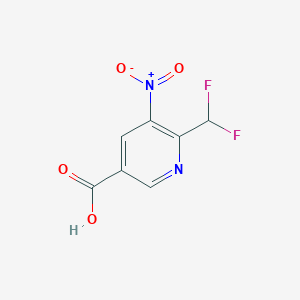
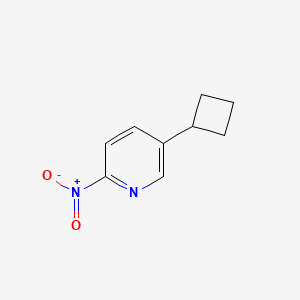

![Methyl[2-(methylsulfanyl)propyl]amine](/img/structure/B15312760.png)

![2-Cyano-3-(4-methoxyphenyl)-N-[2-(vinyloxy)ethyl]acrylamide](/img/structure/B15312767.png)
![8-Oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trienedihydrochloride](/img/structure/B15312775.png)

![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylicacid](/img/structure/B15312795.png)
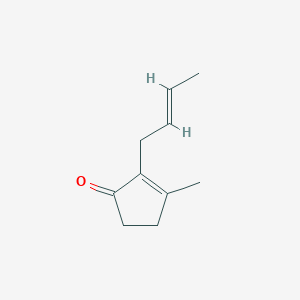
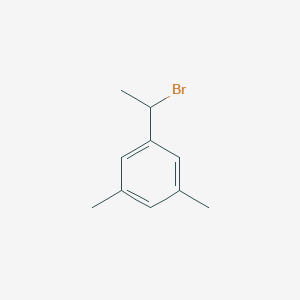
![(1r,3s,5s)-6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B15312841.png)
